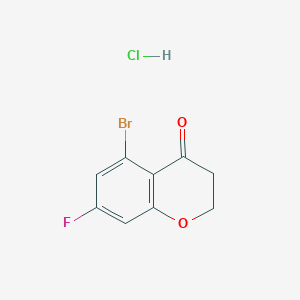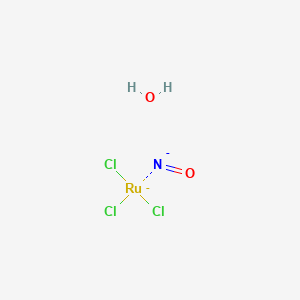
Ruthenium(II)NitrosylChloridehydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ruthenium(II)NitrosylChloridehydrate is a coordination compound that features ruthenium in the +2 oxidation state, coordinated with a nitrosyl (NO) group and chloride ions, along with water molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ruthenium(II)NitrosylChloridehydrate can be synthesized through several methods. One common approach involves the reduction of ruthenium(III) chloride with a reducing agent such as formic acid or formaldehyde in the presence of hydrochloric acid. The resulting nitrosyl ruthenium complex is then converted to this compound by the addition of water .
Industrial Production Methods: Industrial production of this compound typically involves the use of high-purity ruthenium sources and controlled reaction conditions to ensure the formation of the desired product. The process may include steps such as purification, crystallization, and drying to obtain the final compound in a stable and usable form .
Analyse Chemischer Reaktionen
Types of Reactions: Ruthenium(II)NitrosylChloridehydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium, often involving the release of nitric oxide (NO) gas.
Reduction: Reduction reactions can convert the compound to lower oxidation states or other ruthenium complexes.
Substitution: Ligand substitution reactions can occur, where the chloride or nitrosyl ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange can be facilitated by using various ligands like phosphines, amines, or other donor molecules.
Major Products:
Oxidation: Higher oxidation state ruthenium complexes.
Reduction: Lower oxidation state ruthenium complexes or other ruthenium species.
Substitution: New ruthenium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Ruthenium(II)NitrosylChloridehydrate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Ruthenium(II)NitrosylChloridehydrate involves the release of nitric oxide (NO) upon activation. This release can occur through various pathways, including photochemical or thermal activation. The released NO can interact with molecular targets such as enzymes, receptors, and DNA, leading to various biological effects. In the context of anticancer activity, NO can induce apoptosis by activating signaling pathways that lead to cell death .
Vergleich Mit ähnlichen Verbindungen
Ruthenium(II)NitrosylChloridehydrate can be compared with other ruthenium nitrosyl complexes and similar coordination compounds:
Ruthenium(III)NitrosylChloride: This compound features ruthenium in the +3 oxidation state and has different reactivity and stability compared to this compound.
Ruthenium(II)NitrosylBromide: Similar to this compound but with bromide ligands instead of chloride, leading to different chemical properties and applications.
Ruthenium(II)NitrosylSulfate: This compound has sulfate ligands and is used in different catalytic and biological applications.
Eigenschaften
Molekularformel |
Cl3H2NO2Ru-2 |
|---|---|
Molekulargewicht |
255.4 g/mol |
IUPAC-Name |
nitroxyl anion;trichlororuthenium(1-);hydrate |
InChI |
InChI=1S/3ClH.NO.H2O.Ru/c;;;1-2;;/h3*1H;;1H2;/q;;;-1;;+2/p-3 |
InChI-Schlüssel |
GFCUZKOAUWXMQH-UHFFFAOYSA-K |
Kanonische SMILES |
[N-]=O.O.Cl[Ru-](Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




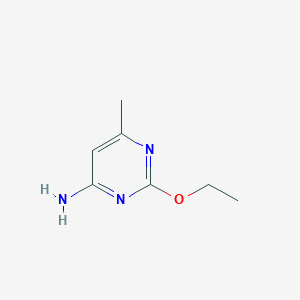
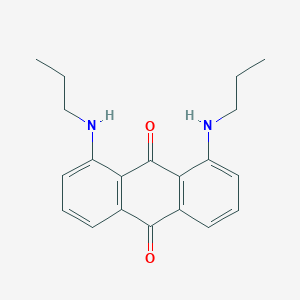
![5-Iodothieno[3,2-b]thiophene-2-carbaldehyde](/img/structure/B13143442.png)
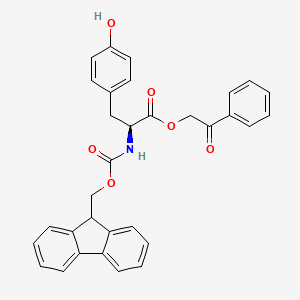
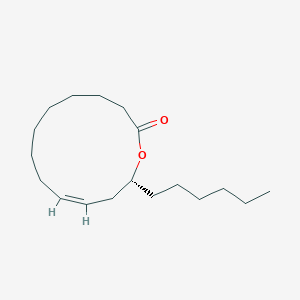
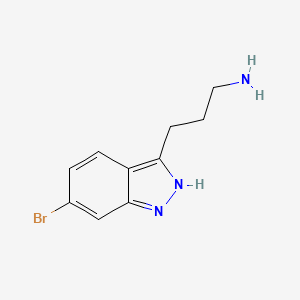

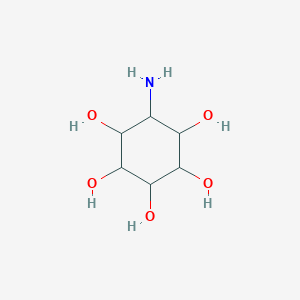
![5-(2-Ethoxy-5-((4-isopropylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B13143478.png)


